2-(2-Iodophenyl-d4)acetic Acid
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Overview
Description
2-(2-Iodophenyl-d4)acetic Acid is a deuterated derivative of 2-Iodophenylacetic Acid. This compound is characterized by the presence of an iodine atom attached to the benzene ring and a carboxylic acid group attached to the acetic acid moiety. The deuterium atoms replace the hydrogen atoms in the phenyl ring, making it useful in various research applications, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Iodophenyl-d4)acetic Acid can be synthesized from 2-iodobenzyl cyanide. The process involves the following steps:
Starting Material: 2-iodobenzyl cyanide.
Reaction: The cyanide group is hydrolyzed to form the corresponding carboxylic acid.
Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium atoms.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of the iodine atom.
Palladium-Catalyzed Reactions: It can participate in palladium-catalyzed reactions with allenes to form 1,3-butadienes.
Photolysis: The compound undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in palladium-catalyzed reactions.
Carbon Tetrachloride: Used in photolysis reactions.
Major Products:
1,3-Butadienes: Formed from palladium-catalyzed reactions.
Chloro Compounds: Formed from photolysis reactions.
Scientific Research Applications
2-(2-Iodophenyl-d4)acetic Acid is primarily used in proteomics research. Its deuterated nature makes it valuable in mass spectrometry studies, where it serves as an internal standard. Additionally, it is used in the synthesis of labeled analogues of pharmaceutical compounds, aiding in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl-d4)acetic Acid is largely dependent on its use in research applications. In mass spectrometry, the deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis of compounds. The iodine atom can also participate in various chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
2-Iodophenylacetic Acid: The non-deuterated version of the compound.
2-Iodobenzoic Acid: Another iodine-substituted aromatic acid.
4-Iodobenzoic Acid: Similar structure with the iodine atom in a different position.
Uniqueness: 2-(2-Iodophenyl-d4)acetic Acid is unique due to the presence of deuterium atoms, which enhance its utility in research applications, particularly in mass spectrometry. This isotopic labeling provides a distinct advantage over non-deuterated analogues in terms of analytical precision and accuracy .
Properties
CAS No. |
1217360-62-7 |
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Molecular Formula |
C8H7IO2 |
Molecular Weight |
266.071 |
IUPAC Name |
2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |
InChI Key |
IUHXGZHKSYYDIL-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)I |
Synonyms |
(o-Iodophenyl-d4)acetic Acid; (2-Iodophenyl-d4)acetic Acid; 2-Iodobenzene-d4-acetic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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